Tert-butyl 3-formylbenzoate
CAS No.: 247186-56-7
Cat. No.: VC2032084
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 247186-56-7 |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | tert-butyl 3-formylbenzoate |
Standard InChI | InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 |
Standard InChI Key | GGPVOXVKIVXELX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O |
Introduction
Physical and Chemical Properties
Structure and Identification
Tert-butyl 3-formylbenzoate is an organic compound with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The structure features a benzoic acid scaffold with a tert-butyl ester group and a formyl group at the meta position (position 3) of the benzene ring. This arrangement of functional groups contributes to its unique chemical reactivity and applications.
Table 1: Identification Parameters of Tert-butyl 3-formylbenzoate
Parameter | Information |
---|---|
CAS Number | 247186-56-7 |
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
IUPAC Name | tert-butyl 3-formylbenzoate |
Synonyms | Benzoic acid, 3-formyl-, 1,1-dimethylethyl ester; 3-(Tert-butoxycarbonyl)benzaldehyde |
InChIKey | GGPVOXVKIVXELX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O |
Physical Properties
The physical properties of tert-butyl 3-formylbenzoate include a melting point of 43-45°C and a boiling point of 295-297°C. These properties influence its handling and application in various chemical processes.
Table 2: Physical Properties of Tert-butyl 3-formylbenzoate
Chemical Properties
The chemical properties of tert-butyl 3-formylbenzoate are primarily determined by the presence of two reactive functional groups: the formyl group and the tert-butyl ester group. The formyl group can participate in various reactions including oxidation, reduction, and condensation reactions, while the tert-butyl ester group provides stability and can be selectively cleaved under acidic conditions.
Synthesis and Preparation
Synthetic Routes
Several synthetic routes can be employed for the preparation of tert-butyl 3-formylbenzoate, with the choice of method typically depending on the available starting materials and desired scale.
Metal-Halogen Exchange Reactions
One method involves the preparation through selective metal-halogen exchange reactions starting from tert-butyl-3,5-dibromobenzoate. This approach allows for the selective functionalization of the aromatic ring.
Transesterification
Another common method involves the transesterification of methyl 3-formylbenzoate using lithium tert-butoxide, which is generated in situ from tert-butyl alcohol and n-butyllithium. This method is particularly useful when starting from commercially available methyl esters.
Industrial Production Methods
Industrial production methods for tert-butyl 3-formylbenzoate typically involve optimization of the above-mentioned synthetic routes for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using techniques such as flash column chromatography.
Table 3: Comparison of Synthesis Methods for Tert-butyl 3-formylbenzoate
Method | Starting Materials | Conditions | Advantages | Limitations |
---|---|---|---|---|
Metal-Halogen Exchange | tert-butyl-3,5-dibromobenzoate | Low temperature, inert atmosphere | Selective functionalization | Requires handling of air-sensitive reagents |
Transesterification | Methyl 3-formylbenzoate, tert-butyl alcohol | n-BuLi, low temperature | Uses readily available starting materials | Requires anhydrous conditions |
Oxidation of tert-butyl 3-(hydroxymethyl)benzoate | tert-butyl 3-(hydroxymethyl)benzoate | Oxidizing agents (e.g., PCC, DMP) | Mild conditions | Requires preparation of alcohol precursor |
Chemical Reactions
Types of Reactions
Tert-butyl 3-formylbenzoate can participate in various chemical reactions, primarily through the reactivity of its formyl group and tert-butyl ester moiety.
Oxidation Reactions
The formyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
The formyl group can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution Reactions
The compound can participate in substitution reactions where functional groups are replaced by other groups, expanding its utility in organic synthesis.
Common Reagents and Conditions
Different reagents and conditions can be employed depending on the desired transformation of tert-butyl 3-formylbenzoate.
Table 4: Common Reagents and Conditions for Transformations of Tert-butyl 3-formylbenzoate
Transformation | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvents | Carboxylic acids and derivatives |
Reduction | LiAlH₄, NaBH₄ | THF, MeOH, low temperature | Alcohols and derivatives |
Aldol Condensation | Ketones/Aldehydes, Base | Room temperature to reflux | α,β-Unsaturated compounds |
Wittig Reaction | Phosphonium ylides | THF, RT to reflux | Alkenes |
Reductive Amination | Amines, NaBH₃CN | MeOH, pH 6-7 | Amines |
Applications
Pharmaceutical Synthesis
Tert-butyl 3-formylbenzoate serves as an essential building block in the synthesis of pharmaceuticals. Its dual functionality allows for selective transformations, making it valuable in constructing complex molecular structures required for drug development.
Agrochemical Synthesis
The compound is utilized in the synthesis of agrochemicals, including the preparation of carbadilol, a herbicide against mildew weeds. Its reactivity profile makes it suitable for introducing specific functional groups required in agrochemical design.
Building Block in Organic Synthesis
As a versatile intermediate, tert-butyl 3-formylbenzoate is employed in various synthetic pathways to construct more complex molecules. The formyl group provides a handle for carbon-carbon bond formation through reactions such as Wittig reactions, aldol condensations, and reductive aminations.
Supplier | Packaging | Purity | Price (as of 2021) |
---|---|---|---|
TRC | 5mg | Not specified | $45 |
TRC | 10mg | Not specified | $60 |
Matrix Scientific | 1g | 90+% | $225 |
Matrix Scientific | 5g | 90+% | $675 |
American Custom Chemicals Corporation | 5mg | 95.00% | $505.34 |
Note: Prices shown are from 2021 and may have changed
Comparison with Similar Compounds
Tert-butyl 3-formylbenzoate belongs to a family of substituted benzoate esters. Understanding its relationship to similar compounds helps contextualize its properties and applications.
Structural Analogs
Table 6: Comparison of Tert-butyl 3-formylbenzoate with Related Compounds
Compound | Structural Difference | Effect on Properties | Applications |
---|---|---|---|
Tert-butyl 4-formylbenzoate | Formyl group at para position | Different electronic distribution, reactivity | Similar synthetic applications |
Tert-butyl 2-formylbenzoate | Formyl group at ortho position | Potential intramolecular interactions | Different stereochemical outcomes in reactions |
Methyl 3-formylbenzoate | Methyl ester instead of tert-butyl | More easily hydrolyzed, different solubility | Used when milder deprotection is needed |
Ethyl 3-formylbenzoate | Ethyl ester instead of tert-butyl | Intermediate stability between methyl and tert-butyl esters | Alternative when tert-butyl group is unsuitable |
Tert-butyl 3-ethynylbenzoate | Ethynyl group instead of formyl | Different reactivity profile (alkyne vs. aldehyde) | Used in click chemistry and cross-coupling reactions |
Tert-butyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. The meta position provides specific steric and electronic effects that influence the compound's behavior in chemical reactions, distinguishing it from its ortho and para counterparts.
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